molecular formula C14H20BrNO B13640409 2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

Katalognummer: B13640409
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: ZFVMUTPDKMTZGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is an organic compound with the molecular formula C14H20BrNO It is a brominated amide derivative that features a butanamide backbone with a bromine atom at the second position, a methyl group at the third position, and an N-substituted group containing an o-tolyl ethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide typically involves the bromination of a suitable precursor followed by amide formation. One common synthetic route involves the bromination of 3-methylbutanoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-3-methylbutanoic acid is then reacted with 1-(o-tolyl)ethylamine under amide coupling conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-methylbutanamide: Lacks the N-(1-(o-tolyl)ethyl) group, resulting in different reactivity and applications.

    3-Methyl-N-(1-(o-tolyl)ethyl)butanamide:

    2-Bromo-N-(1-(o-tolyl)ethyl)butanamide: Lacks the methyl group at the third position, leading to variations in its properties.

Uniqueness

2-Bromo-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is unique due to the combination of its bromine atom, methyl group, and N-(1-(o-tolyl)ethyl) moiety

Eigenschaften

Molekularformel

C14H20BrNO

Molekulargewicht

298.22 g/mol

IUPAC-Name

2-bromo-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C14H20BrNO/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3,(H,16,17)

InChI-Schlüssel

ZFVMUTPDKMTZGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.